molecular formula C20H23N3O3S B2662910 2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 628278-59-1

2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2662910
CAS No.: 628278-59-1
M. Wt: 385.48
InChI Key: LXTAWSHQLVFYPU-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a pyrimidoquinoline derivative characterized by a bicyclic fused ring system with a butylsulfanyl substituent at position 2 and a 5-methylfuran-2-yl group at position 3. The compound’s structure combines a pyrimidine ring fused to a quinoline scaffold, conferring unique electronic and steric properties.

Properties

IUPAC Name

2-butylsulfanyl-5-(5-methylfuran-2-yl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-3-4-10-27-20-22-18-17(19(25)23-20)16(14-9-8-11(2)26-14)15-12(21-18)6-5-7-13(15)24/h8-9,16H,3-7,10H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTAWSHQLVFYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(O4)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step synthesis procedures. Key steps may include:

  • Formation of the Quinoline Core: : This can be achieved through a variety of methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid.

  • Introduction of Functional Groups: : Subsequent steps involve the introduction of the butylsulfanyl group and the 5-methylfuran-2-yl moiety. This can be done using nucleophilic substitution reactions and coupling reactions, respectively.

  • Cyclization and Final Modifications: : The final steps include cyclization reactions to form the tetrahydropyrimido[4,5-b]quinoline scaffold, followed by functional group modifications as necessary.

Industrial Production Methods: For industrial-scale production, optimization of the synthesis process is crucial to ensure high yield and purity. Common approaches include:

  • Catalyst Optimization: : The use of efficient catalysts to enhance reaction rates and selectivity.

  • Reaction Conditions: : Fine-tuning temperature, pressure, and solvent conditions to maximize output.

  • Purification Techniques: : Employing advanced purification techniques such as chromatography and crystallization to achieve the desired compound purity.

Chemical Reactions Analysis

Types of Reactions: 2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo a variety of chemical reactions, including:

  • Oxidation: : Can occur at the sulfur or the furan moiety.

  • Reduction: : Possible at the quinoline core or the furan ring.

  • Substitution: : Nucleophilic or electrophilic substitutions can be performed at various positions on the molecule.

Common Reagents and Conditions:
  • Oxidation Reactions: : Typically involve reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction Reactions: : Commonly use hydrogen gas with catalysts like palladium on carbon or lithium aluminum hydride.

  • Substitution Reactions: : Use reagents like alkyl halides or acyl chlorides in the presence of bases or acids.

Major Products Formed: The products formed depend on the specific reactions and conditions used. For instance, oxidation at the sulfur might produce sulfoxides or sulfones, while reduction reactions might lead to fully saturated derivatives.

Scientific Research Applications

Antitumor Properties

Recent studies have highlighted the antitumor potential of compounds within the pyrimidine and quinoline classes. The compound's mechanism of action may involve:

  • Inhibition of DNA-dependent enzymes : This can disrupt the replication process of cancer cells.
  • Binding to DNA : Particularly in the minor groove, which can hinder cell proliferation.

Case Studies :

  • A study demonstrated that derivatives of this compound showed significant inhibition of cell growth in various cancer cell lines, suggesting its potential as an anticancer agent.
  • Another investigation focused on the compound's ability to induce apoptosis in specific cancer types, reinforcing its therapeutic promise.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Testing Methods : Antimicrobial activity was assessed using broth microdilution methods following CLSI guidelines.
  • Significant Activity Against Pathogens : The compound exhibited notable antibacterial effects against Escherichia coli and Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionReferences
AntitumorVarious cancer cell linesInhibition of DNA replication and enzyme activity
AntimicrobialE. coli, S. aureusDisruption of bacterial cell function

Research Applications

Given its biological activities, the compound can be utilized in several research domains:

  • Drug Development : The antitumor and antimicrobial properties make it a candidate for further development into therapeutic agents.
  • Biological Studies : Researchers can use this compound to study mechanisms of action related to cancer cell growth inhibition and bacterial resistance.
  • Synthetic Chemistry : As a complex organic molecule, it serves as a valuable template for synthesizing related compounds with potentially enhanced bioactivity.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. For example:

  • Molecular Targets: : Could include DNA, RNA, or proteins involved in critical biological pathways.

  • Pathways: : The compound may interfere with or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural variations among analogs include:

  • Sulfanyl substituent chain length (ethyl, propyl, butyl).
  • Aryl/heteroaryl substituents (phenyl, thienyl, furyl, methoxyphenyl).
  • Additional substitutions (methyl, dimethyl, halogen).

Structural and Physicochemical Properties

The table below compares the target compound with analogs from recent literature:

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP logD Reference
Target Compound 2-(Butylsulfanyl), 5-(5-Me-furan) C20H23N3O3S 385.48 ~3.1* ~1.3*
2-(Ethylsulfanyl)-5-phenyl analog 2-(Ethylsulfanyl), 5-phenyl C19H19N3O2S 353.44 2.6176 0.9293
2-(Propylsulfanyl)-5-(5-Me-furan) 2-(Propylsulfanyl), 5-(5-Me-furan) C19H21N3O3S 383.45 ~2.8* ~1.1*
5-(5-Me-thienyl)-8,8-dimethyl analog 5-(5-Me-thienyl), 8,8-dimethyl C21H25N3O2S2 427.57 3.5†
5-(2-MeO-phenyl)-2-(ethylsulfanyl) 5-(2-MeO-phenyl), 2-(ethylsulfanyl) C20H21N3O3S 383.47 2.8†

*Estimated using analogous alkyl chain trends. †Predicted via computational tools.

Key Observations:

  • Aryl Substitutions : The 5-methylfuran group (target) offers moderate polarity compared to thienyl () or methoxyphenyl () groups, balancing solubility and bioavailability .
  • Steric Effects : 8,8-Dimethyl substitution () introduces steric hindrance, which may alter binding affinity in biological targets .

Biological Activity

The compound 2-(butylsulfanyl)-5-(5-methylfuran-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₂O₂S
  • Molecular Weight : 282.37 g/mol

The presence of the butylsulfanyl group and the furan moiety suggests potential interactions with biological targets, making it an interesting subject for pharmacological studies.

Antioxidant Activity

Research indicates that compounds containing furan and pyrimidine rings often exhibit antioxidant properties. A study demonstrated that similar compounds could scavenge free radicals effectively, suggesting that this compound may also possess antioxidant capabilities .

Antimicrobial Activity

Several studies have shown that derivatives of pyrimidine and quinoline exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, showing promising results. Although specific data for this compound is limited, structural analogs have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

There is emerging evidence that heterocyclic compounds like those in the pyrimidine family can inhibit cancer cell proliferation. For example, compounds with similar structural features have been evaluated in vitro against several cancer cell lines. These studies suggest potential mechanisms of action involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes key features that may influence its biological efficacy:

Structural FeatureInfluence on Activity
Butylsulfanyl groupEnhances lipophilicity and membrane permeability
Furan ringContributes to antioxidant activity
Pyrimidine scaffoldPotential for enzyme inhibition

Case Studies

  • Bronchodilator Activity : A related study on pyrimidine derivatives indicated significant bronchodilator effects in guinea pigs. The structure of these compounds was closely related to our target compound, suggesting a possible therapeutic application in respiratory diseases .
  • Antimicrobial Testing : In a comparative study of various quinoline derivatives, several demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results imply that modifications to the core structure could enhance efficacy against specific pathogens .

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